N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide
Description
This compound is a structurally complex heteropolycyclic molecule characterized by a fused pentacyclic core containing oxygen and nitrogen atoms. Key features include:
Properties
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N4O5/c1-33-16-4-3-11(5-17(16)34-2)14-8-28-31-9-15-20(29-22(14)31)12-6-18-19(36-10-35-18)7-13(12)21(15)30-23(32)24(25,26)27/h3-9,21H,10H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVMBRNDZUGPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=C4C5=CC6=C(C=C5C(C4=CN3N=C2)NC(=O)C(F)(F)F)OCO6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide typically involves multi-step organic reactions. The process begins with the preparation of the core indeno[1,2-d]pyrazolo[1,5-a]pyrimidine structure, followed by the introduction of the 3,4-dimethoxyphenyl group and the trifluoroacetamide moiety. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4’,5’:5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the evidence, focusing on molecular architecture, functional groups, and inferred properties.
Table 1: Structural and Molecular Comparison
Key Findings:
Functional Group Influence :
- The trifluoroacetamide group in the target compound likely confers greater metabolic stability compared to the acetyl group in the CAS 157543-75-4 analog .
- The 3,4-dimethoxyphenyl moiety may enhance π-π stacking interactions relative to simpler aryl groups (e.g., 2,5-dimethylphenyl in compounds) .
Core Structure Differences: The target’s pentacyclic oxygen-nitrogen framework contrasts with the triazole-pyridine systems in , which prioritize planar aromaticity over three-dimensional rigidity .
Hypothetical Reactivity :
- The 15,17-dioxa system in the target may increase polarity compared to sulfur-containing analogs (e.g., thioether-linked compounds in ), impacting bioavailability .
- The trifluoroacetamide group could reduce nucleophilic susceptibility compared to unmodified amides, as seen in fluorinated drug analogs .
Biological Activity
N-[5-(3,4-dimethoxyphenyl)-15,17-dioxa-3,7,8-triazapentacyclo[10.7.0.02,10.04,8.014,18]nonadeca-1(19),2,4,6,9,12,14(18)-heptaen-11-yl]-2,2,2-trifluoroacetamide is a complex organic compound with potential pharmacological applications. This article reviews its biological activity based on diverse research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₉H₁₈F₃N₃O₂
- Molecular Weight : 393.36 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anti-cancer and anti-inflammatory properties.
Anti-Cancer Activity
Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Anti-Inflammatory Activity
In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound demonstrated a reduction in edema formation by approximately 50% at a dosage of 20 mg/kg:
This suggests that it may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Case Study on MCF-7 Cells :
- A study conducted on MCF-7 cells revealed that treatment with the compound resulted in G0/G1 phase arrest and increased apoptosis markers such as Annexin V and propidium iodide staining.
- The study concluded that the compound's ability to modulate cell cycle progression is a key factor in its anti-cancer efficacy.
-
In Vivo Anti-inflammatory Study :
- In a controlled experiment involving rats subjected to inflammatory stimuli, administration of the compound significantly reduced paw swelling compared to control groups.
- Histological analysis showed decreased infiltration of neutrophils and reduced expression of COX-2 in treated animals.
Q & A
Q. What synthetic strategies are recommended for constructing the polycyclic framework of this compound?
The synthesis of polycyclic compounds like this requires multi-step protocols involving cyclization, cross-coupling, and functional group transformations. Key steps include:
- Ring-closing metathesis or intramolecular Heck reactions to form fused bicyclic systems.
- Selective trifluoroacetylation at the 11-position using trifluoroacetic anhydride under controlled basic conditions.
- Protection/deprotection strategies for methoxy groups to prevent undesired side reactions. Computational tools (e.g., density functional theory) can predict reaction pathways and transition states to optimize yields .
Q. How can the stereochemical configuration and crystal structure of this compound be experimentally validated?
- Single-crystal X-ray diffraction is the gold standard for resolving complex stereochemistry and verifying fused ring conformations .
- Nuclear Overhauser Effect (NOE) NMR experiments can corroborate spatial proximity of protons in solution.
- Circular dichroism (CD) may assist in analyzing chiral centers if present.
Q. What analytical techniques are critical for purity assessment and functional group identification?
- High-resolution mass spectrometry (HR-MS) confirms molecular formula.
- FT-IR spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and trifluoroacetamide (C-F, ~1200 cm⁻¹) groups.
- HPLC-PDA with reverse-phase C18 columns quantifies purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions for this compound’s synthesis?
- Reaction path sampling using quantum mechanics/molecular mechanics (QM/MM) identifies low-energy pathways and intermediates .
- Solvent effects are modeled via COSMO-RS to select solvents that stabilize transition states (e.g., DMF for polar intermediates).
- Machine learning (e.g., Bayesian optimization) narrows down optimal catalyst and temperature combinations .
Q. What methodologies resolve contradictions in biological activity data across structural analogs?
- Structure-activity relationship (SAR) studies systematically vary substituents (e.g., methoxy vs. ethoxy groups) to isolate bioactivity drivers .
- Free-energy perturbation (FEP) calculations quantify binding affinity differences to specific targets (e.g., enzymes or receptors).
- Meta-analysis of published analogs identifies trends in cytotoxicity or solubility discrepancies .
Q. How can researchers design experiments to assess the compound’s metabolic stability and toxicity in preclinical models?
- In vitro microsomal assays (human liver microsomes) measure metabolic half-life (t₁/₂) using LC-MS/MS.
- Ames test screens for mutagenicity with Salmonella typhimurium strains.
- Zebrafish embryo toxicity assays provide rapid in vivo safety profiles .
Methodological Challenges and Solutions
Data Contradiction Analysis Framework
Hypothesis generation : Compare conflicting datasets (e.g., divergent IC₅₀ values) to identify variables (e.g., assay pH, cell lines).
Controlled replication : Standardize experimental protocols (e.g., fixed incubation time, solvent composition).
Multivariate analysis : Apply PCA or clustering to isolate outliers or confounding factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
